2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is an organic compound with the molecular formula C21H14O3 and a molecular weight of 314.33406. This compound is known for its unique structure, which includes a methoxy-substituted naphthyl group and an indene-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-methoxy-1-naphthaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The methoxy group and other positions on the naphthyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the naphthyl ring.
Scientific Research Applications
2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- 4-Substituted 2,2-Dialkyl-1,2-Dihydrobenzo[f]isoquinolinium chlorides
Uniqueness
2-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific structural features, such as the methoxy-substituted naphthyl group and the indene-dione moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for various research applications.
Properties
Molecular Formula |
C21H14O3 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H14O3/c1-24-19-11-10-13(14-6-2-3-7-15(14)19)12-18-20(22)16-8-4-5-9-17(16)21(18)23/h2-12H,1H3 |
InChI Key |
RUKUVPJEJNKKSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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